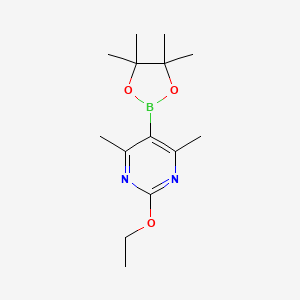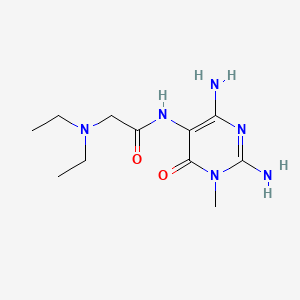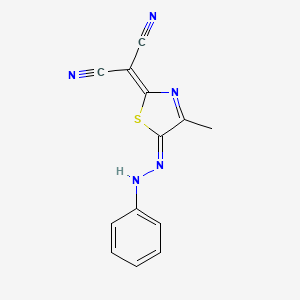
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N'~1~,N'~4~-diphenyl-1,4-piperazinedicarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine core substituted with pyrrolidinylidene and phenyl groups, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-pyrrolidinylidene with diphenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide: Similar in structure but with different substituents.
1,4-Benzenediamine,N1,N4-bis(1-methyl-2-pyrrolidinylidene): Shares the pyrrolidinylidene groups but has a different core structure.
Uniqueness
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide is unique due to its specific combination of substituents and core structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C28H36N8 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
(N1E,N4E)-1-N,4-N-bis(1-methylpyrrolidin-2-ylidene)-1-N',4-N'-diphenylpiperazine-1,4-dicarboximidamide |
InChI |
InChI=1S/C28H36N8/c1-33-17-9-15-25(33)31-27(29-23-11-5-3-6-12-23)35-19-21-36(22-20-35)28(30-24-13-7-4-8-14-24)32-26-16-10-18-34(26)2/h3-8,11-14H,9-10,15-22H2,1-2H3/b29-27?,30-28?,31-25+,32-26+ |
Clave InChI |
AZANZUXRPZRNKY-DXIOKJRKSA-N |
SMILES isomérico |
CN1/C(=N/C(=NC2=CC=CC=C2)N3CCN(CC3)C(=NC4=CC=CC=C4)/N=C\5/N(CCC5)C)/CCC1 |
SMILES canónico |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCN(CC3)C(=NC4=CC=CC=C4)N=C5CCCN5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-methoxyethyl)-2-[(4-pyridinylmethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369382.png)
![2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13369388.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369390.png)
![7-benzyl-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369398.png)

![N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B13369406.png)
![2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13369407.png)
![1,10-Diazatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8,10-pentaene-3-carboxylic acid](/img/structure/B13369410.png)
![2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B13369417.png)
![6-hydroxy-4-methyl-7-[(4-methyl-1-piperidinyl)methyl]-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13369425.png)

![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide](/img/structure/B13369442.png)
![3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369448.png)
